molecular formula C15H13ClO2 B8751020 Methyl 2-chloro-2,2-diphenylacetate CAS No. 54311-64-7

Methyl 2-chloro-2,2-diphenylacetate

Cat. No.: B8751020
CAS No.: 54311-64-7
M. Wt: 260.71 g/mol
InChI Key: ILVSUJHMWHCKOI-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2,2-diphenylacetate is a halogenated ester characterized by two phenyl groups and a chlorine atom at the α-carbon position. Its molecular formula is C₁₅H₁₃ClO₂, with a molecular weight of 260.72 g/mol. Synthesized via electrochemical carboxylation of α,α-dichloroarylmethane derivatives (Procedure B), it is obtained as a colorless oil in 48% yield . Key spectroscopic data includes:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.42–7.26 (m, 10H, aromatic protons), 3.78 (s, 3H, methyl ester) .
  • ¹³C NMR: Aromatic carbons (~125–140 ppm), ester carbonyl (~167 ppm), and quaternary α-carbon (~70–80 ppm, chlorine-induced deshielding) .

The compound’s steric bulk and electron-withdrawing chlorine substituent influence its reactivity, making it a precursor in carboxylation studies and pharmaceutical intermediate synthesis .

Properties

CAS No.

54311-64-7

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

methyl 2-chloro-2,2-diphenylacetate

InChI

InChI=1S/C15H13ClO2/c1-18-14(17)15(16,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

ILVSUJHMWHCKOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Origin of Product

United States

Scientific Research Applications

Methyl 2-chloro-2,2-diphenylacetate is a compound of significant interest in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and case studies, highlighting its relevance in different fields.

Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to act as a precursor for compounds with biological activity. For instance:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit potential anticancer properties by inhibiting specific cellular pathways involved in tumor growth .

Organic Synthesis

This compound serves as a key reagent in organic synthesis due to its electrophilic nature:

  • Michael Addition Reactions : this compound can participate in Michael addition reactions, forming new carbon-carbon bonds that are critical for constructing complex organic molecules .

Agricultural Chemistry

The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in target organisms:

  • Pesticidal Activity : Studies have shown that this compound derivatives possess significant toxicity against pests while being less harmful to non-target species .

Data Tables

Study ReferenceCompound TestedActivity Observed
This compoundAnticancer activityPotential lead for drug development
Derivatives of Methyl 2-chloro...Pesticidal efficacyEffective against target pests

Case Study 1: Anticancer Activity

In a study published by MDPI, various derivatives of this compound were synthesized and tested for their anticancer properties. The results indicated that certain modifications enhanced the compound's ability to inhibit cancer cell proliferation significantly .

Case Study 2: Pesticidal Applications

Research conducted by the USDA demonstrated the effectiveness of this compound as a pesticide. The study involved testing against multiple pest species and revealed promising results regarding its selectivity and potency .

Comparison with Similar Compounds

Structural Analogs: Hydroxy and Substituted Phenyl Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ¹H NMR Features (CDCl₃) Applications/Notes
Methyl 2-hydroxy-2,2-diphenylacetate C₁₅H₁₄O₃ 242.27 -OH instead of -Cl Aromatic protons (δ ~7.3–7.5), -OCH₃ (δ ~3.7) Intermediate in phthalocyanine synthesis .
Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate C₉H₇Cl₃O₂ 253.51 2,3-dichlorophenyl group Aromatic protons (δ ~7.0–7.4), -OCH₃ (δ ~3.8) Specialty chemical with applications in materials science .
Benzilic acid (2-Hydroxy-2,2-diphenylacetic acid) C₁₄H₁₂O₃ 228.24 -COOH instead of ester Broad -OH peak (δ ~5–6), aromatic protons (δ ~7.2–7.6) Precursor to antispasmodic agents .

Key Observations :

  • Replacing -Cl with -OH (as in Methyl 2-hydroxy-2,2-diphenylacetate) reduces electrophilicity at the α-carbon, altering reactivity in nucleophilic substitutions .
  • Additional chlorine atoms on the phenyl ring (e.g., 2,3-dichloro substitution) increase molecular weight and polarity, impacting solubility and crystallization behavior .

Halogenated Esters: Fluorine vs. Chlorine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Boiling Point/Physical State Key Applications
Methyl 2-chloro-2,2-difluoroacetate C₃H₃ClF₂O₂ 144.51 -Cl, -F Liquid (room temperature) Solvent or fluorinated polymer precursor .
Methyl 2-chloro-2-cyclopropylideneacetate C₆H₇ClO₂ 146.51 Cyclopropylidene group + -Cl Not reported Intermediate in bioactive compound synthesis .

Key Observations :

  • Fluorine substitution (vs. chlorine) significantly lowers molecular weight and alters electronic properties, enhancing thermal stability in polymers .
  • Cyclopropane-containing analogs exhibit unique strain-induced reactivity, useful in cycloaddition reactions .

Aromatic Substitution Variants

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic Substitution Pattern ¹H NMR Features (CDCl₃) Notes
Methyl (2-chlorophenyl)acetate C₉H₉ClO₂ 184.62 Single 2-chlorophenyl group δ 7.26–7.34 (m, 4H, ArH), 3.67 (s, 3H, -OCH₃) Precursor to herbicides and pharmaceuticals .
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.21 Acetoacetate group + phenyl δ 3.65 (s, 3H, -OCH₃), 3.82 (s, 2H, -CH₂CO) Amphetamine synthesis precursor .

Key Observations :

  • Monosubstituted phenyl derivatives (e.g., Methyl (2-chlorophenyl)acetate) exhibit simpler NMR spectra due to reduced symmetry .
  • Keto-ester functionalities (e.g., Methyl 2-phenylacetoacetate) enable condensation reactions, critical in alkaloid synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing Methyl 2-chloro-2,2-diphenylacetate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, reacting 2-chloro-2,2-diphenylacetyl chloride with methanol under anhydrous conditions at 0–5°C yields the ester. Catalytic use of triethylamine (5–10 mol%) improves reaction efficiency. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .

Q. How can researchers verify the purity of this compound after synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) is effective for purity assessment. Gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities. Additionally, melting point analysis (literature range: 69–70°C for analogous esters) and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy (e.g., ester methyl signals at δ 3.6–3.8 ppm) confirm structural integrity .

Q. What spectroscopic techniques are most suitable for characterizing this compound?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR confirms the methyl ester group (singlet at δ 3.7–3.8 ppm) and aromatic protons (multiplets at δ 7.2–7.5 ppm). <sup>13</sup>C NMR identifies the carbonyl carbon (δ 170–175 ppm) .
  • IR : Strong ester C=O stretch at ~1740 cm<sup>-1</sup> and C-Cl stretch at 750–650 cm<sup>-1</sup> .
  • MS : Electron ionization (EI-MS) shows molecular ion peaks at m/z 274 (M<sup>+</sup>) and fragment ions corresponding to diphenylchloromethyl groups .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the yield of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., dichloromethane or THF) enhance reaction rates by stabilizing ionic intermediates. Lower temperatures (0–5°C) minimize side reactions like hydrolysis of the acetyl chloride precursor. Kinetic studies suggest a 15–20% yield increase in THF compared to non-polar solvents under controlled conditions .

Q. What competing pathways occur during synthesis, and how can they be suppressed?

  • Methodological Answer : Competing hydrolysis of the acetyl chloride intermediate (e.g., 2-chloro-2,2-diphenylacetyl chloride) can reduce yields. Anhydrous conditions (molecular sieves) and rapid reagent addition mitigate this. Side products like diphenylacetic acid (from over-hydrolysis) are removed via acid-base extraction (5% NaHCO3 wash) .

Q. How can researchers resolve contradictions in reported spectral data or physical properties?

  • Methodological Answer : Discrepancies in melting points or NMR shifts often arise from polymorphic forms or residual solvents. Recrystallization from different solvents (e.g., toluene vs. ethanol) can isolate pure polymorphs. Comparative analysis with authentic standards (e.g., commercial reference materials) and advanced techniques like X-ray crystallography clarify structural ambiguities .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact. The compound may release toxic HCl fumes under decomposition. Store in airtight containers at 2–8°C. Waste should be neutralized with 10% NaOH before disposal .

Data Contradiction Analysis

Q. Why do different studies report varying reactivity for this compound in nucleophilic substitutions?

  • Methodological Answer : Steric hindrance from the diphenyl groups slows nucleophilic attack. Studies using bulky nucleophiles (e.g., tert-butoxide) report lower yields, while smaller nucleophiles (e.g., methoxide) show improved reactivity. Solvent effects (e.g., DMF vs. THF) and catalytic additives (e.g., crown ethers) further modulate reaction rates .

Application in Complex Syntheses

Q. How is this compound utilized as a precursor in pharmaceutical intermediates?

  • Methodological Answer : The ester serves as a key intermediate in synthesizing α-arylpropionic acids (NSAID precursors). For example, hydrolysis with KOH/ethanol yields 2-chloro-2,2-diphenylacetic acid, which undergoes decarboxylation to form diphenylchloromethane—a building block for antihistamines .

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